An In-depth Technical Guide to 1,2-Dinonanoylphosphatidylcholine: Structure, Properties, and Applications
An In-depth Technical Guide to 1,2-Dinonanoylphosphatidylcholine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 16, 2026
Abstract
This technical guide provides a comprehensive overview of 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), a saturated phosphatidylcholine with nine-carbon acyl chains. While less common than its longer-chain counterparts, DNPC possesses unique physicochemical properties that warrant its consideration in various research and pharmaceutical applications. This document will delve into the precise chemical structure and formula of DNPC, explore its key physicochemical characteristics in the context of other saturated phosphatidylcholines, and discuss its current and potential applications, particularly in the realm of drug delivery and biomembrane research. Furthermore, this guide will provide detailed, field-proven methodologies for the preparation and characterization of lipid-based formulations incorporating DNPC.
Introduction: The Significance of Saturated Phosphatidylcholines in Biomedical Research
Phosphatidylcholines (PCs) are a class of phospholipids that are major constituents of biological membranes.[1][2] Their amphipathic nature, characterized by a hydrophilic phosphocholine head group and two hydrophobic fatty acid tails, allows them to self-assemble into bilayer structures, forming the fundamental architecture of cell membranes and liposomes.[3][4] The properties of these bilayers are profoundly influenced by the length and degree of saturation of the fatty acid chains.
Saturated phosphatidylcholines, such as 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), are of particular interest in pharmaceutical sciences and biophysical research. The absence of double bonds in their acyl chains allows for tighter packing within the lipid bilayer, leading to membranes with lower fluidity and permeability compared to their unsaturated counterparts. This characteristic is pivotal in the design of stable drug delivery vehicles with controlled release profiles. This guide will specifically focus on the unique attributes of DNPC, a symmetrical saturated PC with C9:0 acyl chains.
Molecular Structure and Chemical Identity of 1,2-Dinonanoylphosphatidylcholine (DNPC)
The systematic name for DNPC is (2R)-2,3-bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The "sn" in its name denotes the stereospecific numbering of the glycerol backbone, indicating the R configuration at the C2 position.
Chemical Formula and Molecular Weight
Based on its constituent atoms, the chemical formula for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is determined to be C₂₆H₅₂NO₈P .
The molecular weight can be calculated as follows:
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Carbon (C): 26 * 12.011 = 312.286 g/mol
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Hydrogen (H): 52 * 1.008 = 52.416 g/mol
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Nitrogen (N): 1 * 14.007 = 14.007 g/mol
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Oxygen (O): 8 * 15.999 = 127.992 g/mol
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Phosphorus (P): 1 * 30.974 = 30.974 g/mol Total Molecular Weight: 537.675 g/mol
Structural Representation
The structure of DNPC consists of a central glycerol molecule. The hydroxyl groups at the sn-1 and sn-2 positions are esterified with nonanoic acid (a nine-carbon saturated fatty acid). The sn-3 position is esterified with a phosphate group, which is further linked to a choline head group.
Caption: Chemical structure of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC).
Physicochemical Properties
The physicochemical properties of DNPC are largely dictated by its two nine-carbon saturated acyl chains and the polar phosphocholine headgroup. While specific experimental data for DNPC is not as abundant as for more common phosphatidylcholines, its properties can be reliably inferred from the trends observed in the homologous series of saturated diacyl-sn-glycero-3-phosphocholines.
Key Physicochemical Parameters
| Property | Deduced Value/Characteristic for DNPC | Rationale and Comparative Insights |
| Physical State at Room Temp. | Likely a waxy solid or powder | Saturated PCs with shorter chains have lower melting points. Given that DMPC (C14:0) is a solid with a Tm of 23°C, DNPC (C9:0) is expected to be solid at room temperature. |
| Solubility | Soluble in chlorinated hydrocarbons (e.g., chloroform) and alcohols (e.g., ethanol). Forms liposomes in aqueous solutions. | This is a general characteristic of diacylphosphatidylcholines. The hydrophobic tails interact with nonpolar solvents, while the amphipathic nature allows for self-assembly in water. |
| Critical Micelle Concentration (CMC) | Relatively high compared to longer-chain PCs. | Shorter acyl chains lead to a less hydrophobic molecule, increasing its water solubility and thus its CMC. |
| Phase Transition Temperature (Tm) | Estimated to be below 0°C. | The main phase transition temperature (gel to liquid-crystalline phase) of saturated PCs decreases with decreasing acyl chain length. For instance, the Tm of DMPC (C14:0) is 23°C, while that of DPPC (C16:0) is 41.5°C.[5] Extrapolating this trend suggests a sub-zero Tm for DNPC. |
The Influence of Acyl Chain Length on Membrane Properties
The nine-carbon length of the nonanoyl chains in DNPC places it in a unique position among the more commonly studied phosphatidylcholines.
Caption: Relationship between acyl chain length and key membrane properties.
Synthesis of 1,2-Dinonanoylphosphatidylcholine
The synthesis of DNPC, like other diacylphosphatidylcholines, can be achieved through semi-synthetic or fully synthetic routes. A common and efficient method is the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with nonanoic acid.[5]
Experimental Protocol: Steglich Esterification
This protocol is adapted from established methods for synthesizing similar phosphatidylcholines.
Materials:
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sn-glycero-3-phosphocholine (GPC)
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Nonanoic acid
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous dichloromethane (DCM)
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Anhydrous pyridine
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Silica gel for column chromatography
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Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
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Solubilization: Suspend sn-glycero-3-phosphocholine in anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Reactants: Add nonanoic acid (2.5 equivalents) to the suspension.
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Activation: Dissolve DCC (3 equivalents) and a catalytic amount of DMAP in anhydrous DCM and add this solution dropwise to the reaction mixture at 0°C with constant stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with dilute HCl and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform, methanol, and water to yield pure 1,2-dinonanoyl-sn-glycero-3-phosphocholine.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions, particularly oxidation.
-
DCC and DMAP: DCC is a coupling agent that facilitates the esterification, while DMAP acts as a catalyst to increase the reaction rate.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring a high-purity final product.
Applications in Research and Drug Development
The unique properties of DNPC make it a valuable tool in several areas of scientific investigation and pharmaceutical formulation.
Model Membranes and Biophysical Studies
Due to its relatively short acyl chains and consequently lower phase transition temperature, DNPC can be used to create model membranes with higher fluidity at lower temperatures compared to its longer-chain homologs. This is particularly useful for studying the influence of membrane fluidity on the function of membrane-embedded proteins and for investigating lipid phase behavior.
Drug Delivery Systems
Phosphatidylcholines are fundamental components of liposomal and lipid nanoparticle (LNP) drug delivery systems.[3][6][7][8] The choice of PC significantly impacts the stability, drug retention, and release characteristics of these formulations.
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Liposomes: DNPC can be used to formulate liposomes with increased membrane fluidity, which may be advantageous for certain drug delivery applications that require rapid drug release or enhanced fusion with target cell membranes.
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Lipid Nanoparticles (LNPs): In LNPs, which are widely used for the delivery of nucleic acids, the helper lipids, including phosphatidylcholines, play a crucial role in the overall structure and stability of the particle. The shorter chain length of DNPC could influence the morphology and encapsulation efficiency of LNPs.
Caption: Workflow for the use of DNPC in drug delivery systems.
Conclusion
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a valuable, albeit less common, member of the saturated phosphatidylcholine family. Its distinct physicochemical properties, arising from its nine-carbon acyl chains, offer unique advantages in the fields of biophysical research and drug delivery. As our understanding of the nuanced roles of lipid composition in biological and pharmaceutical systems continues to grow, the exploration of lipids such as DNPC will undoubtedly open new avenues for innovation. This guide has provided a foundational understanding of DNPC's structure, properties, and applications, intended to empower researchers and drug development professionals in their pursuit of novel scientific discoveries and therapeutic solutions.
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